molecular formula C15H25Cl2N3O3 B12297805 Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride

Cat. No.: B12297805
M. Wt: 366.3 g/mol
InChI Key: IPNQADSIHDXVLL-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine moiety and the methoxy and methyl groups. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrimidine core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride is studied for its potential interactions with biological macromolecules. This includes its binding affinity to proteins and nucleic acids, which can provide insights into its biological activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H25Cl2N3O3

Molecular Weight

366.3 g/mol

IUPAC Name

methyl 2-[4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl]acetate;dihydrochloride

InChI

InChI=1S/C15H23N3O3.2ClH/c1-10-11(8-12(19)20-3)13(21-4)18-14(17-10)15(2)6-5-7-16-9-15;;/h16H,5-9H2,1-4H3;2*1H

InChI Key

IPNQADSIHDXVLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2(CCCNC2)C)OC)CC(=O)OC.Cl.Cl

Origin of Product

United States

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